[4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YL](2-METHOXYPHENYL)METHANONE
Overview
Description
4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is a complex organic compound that features a diazepane ring substituted with methoxybenzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE typically involves the reaction of 1,4-diazepane with 2-methoxybenzoyl chloride and 2-methoxyphenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification steps such as extraction and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of methoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a suitable candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the fields of polymers, coatings, and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl and methoxyphenyl groups may facilitate binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE: Similar structure but with a different substitution pattern on the aromatic ring.
4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE: Another isomer with a different position of the methoxy group on the aromatic ring.
Uniqueness
The uniqueness of 4-(2-METHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxybenzoyl and methoxyphenyl groups on the diazepane ring provides a distinct set of properties that can be leveraged for various applications.
Properties
IUPAC Name |
[4-(2-methoxybenzoyl)-1,4-diazepan-1-yl]-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-10-5-3-8-16(18)20(24)22-12-7-13-23(15-14-22)21(25)17-9-4-6-11-19(17)27-2/h3-6,8-11H,7,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGLESOHKLSGIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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